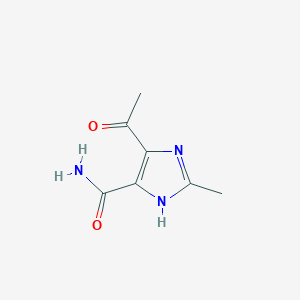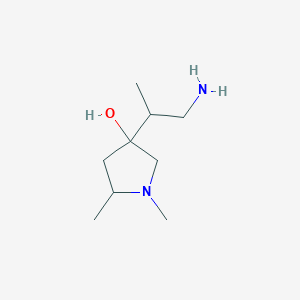
Benzenecarbothioamide, N-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-Tolyl)benzothioamide: is an organic compound that belongs to the class of thioamides. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom. This compound is characterized by the presence of a benzothioamide group attached to an o-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Beckmann Rearrangement: One common method for synthesizing N-(o-Tolyl)benzothioamide involves the Beckmann rearrangement of ketoxime substrates in the presence of phosphorus pentachloride (PSCl3).
Modified Willgerodt–Kindler Reaction: Another method involves a three-component reaction using aniline, aldehydes, and elemental sulfur powder in the presence of a catalyst such as sulfated tungstate or sodium sulfide.
Thioacylation of Amines: Thioacyl dithiophosphates can be used for the thioacylation of amines to afford thioamides.
Industrial Production Methods: Industrial production of N-(o-Tolyl)benzothioamide often involves the use of Lawesson’s reagent or Berzelius reagent (tetraphosphorus decasulfide) in dry toluene, xylene, or pyridine under reflux conditions. These methods are preferred due to their scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(o-Tolyl)benzothioamide can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: N-(o-Tolyl)benzothioamide can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Thioamides: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(o-Tolyl)benzothioamide is used as a building block for the synthesis of various sulfur-containing compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, N-(o-Tolyl)benzothioamide is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in the development of new therapeutic agents .
Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its unique chemical properties make it valuable in the formulation of specialty chemicals .
Mecanismo De Acción
N-(o-Tolyl)benzothioamide exerts its effects through interactions with various molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
N-(p-Tolyl)benzothioamide: Similar structure but with the methyl group at the para position.
N-Phenylbenzothioamide: Lacks the methyl group on the benzene ring.
N-(o-Tolyl)thioacetamide: Contains a thioacetamide group instead of a benzothioamide group.
Uniqueness: N-(o-Tolyl)benzothioamide is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
26060-28-6 |
|---|---|
Fórmula molecular |
C14H13NS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |
Clave InChI |
OFKDEVSZZSYYPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)



![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)


![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)

![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)


